molecular formula C9H6S4 B8060900 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione

Cat. No.: B8060900
M. Wt: 242.4 g/mol
InChI Key: QORUGWYKDIGNJS-UHFFFAOYSA-N
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Description

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C9H6S4. It is known for its unique structure, which includes a dithiole ring with a phenyl group and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound’s thione group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-phenyldithiolane-3,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORUGWYKDIGNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=S)SSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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